Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane
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Overview
Description
Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane: is a fluorinated organotin compound. It is characterized by the presence of a tin atom bonded to three allyl groups and three highly fluorinated octyl chains. This compound is notable for its unique combination of organotin and perfluorinated properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane typically involves the reaction of allyl chloride with tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane can undergo oxidation reactions, typically forming oxides of tin.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the allyl groups or the fluorinated chains are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under mild conditions to prevent degradation of the fluorinated chains.
Major Products:
Oxidation: Tin oxides and fluorinated organic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different functional groups.
Scientific Research Applications
Chemistry: Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. Its fluorinated chains provide hydrophobic properties that can be useful in targeting specific tissues or cells .
Industry: Industrially, it is used in the production of specialty coatings and materials that require high resistance to chemicals and environmental degradation. Its fluorinated nature makes it suitable for applications in harsh environments .
Mechanism of Action
The mechanism of action of Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane involves its ability to interact with various molecular targets through its tin and fluorinated groups. The tin atom can form bonds with other elements, while the fluorinated chains provide hydrophobic interactions. These properties allow it to act as a catalyst or stabilizing agent in various chemical reactions .
Comparison with Similar Compounds
- Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
Comparison: Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is unique due to its combination of organotin and highly fluorinated properties. Compared to Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane, it has longer fluorinated chains, providing greater hydrophobicity and chemical resistance . The acrylate and methacrylate compounds, while also fluorinated, do not contain tin and are used primarily in polymer chemistry .
Properties
IUPAC Name |
prop-2-enyl-tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H4F13.C3H5.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;1-3-2;/h3*1-2H2;3H,1-2H2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDIHFFKXXTNGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17F39Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440946 |
Source
|
Record name | Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1201.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192212-66-1 |
Source
|
Record name | Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (prop-2-en-1-yl)tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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